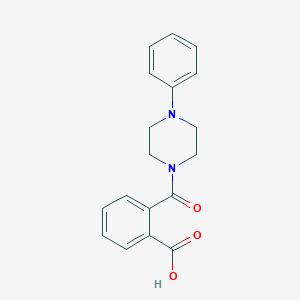
(3-Fluoroadamantan-1-il)metanol
Descripción general
Descripción
(3-Fluoroadamantan-1-yl)methanol is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. The presence of a fluorine atom and a hydroxyl group in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
(3-Fluoroadamantan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of (3-Fluoroadamantan-1-yl)methanol is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators involved in inflammation and blood pressure regulation .
Mode of Action
(3-Fluoroadamantan-1-yl)methanol interacts with the sEH enzyme, inhibiting its activity . This inhibition results in an increase in the levels of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory compounds .
Biochemical Pathways
The inhibition of sEH by (3-Fluoroadamantan-1-yl)methanol affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of various eicosanoids, including EETs. By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation .
Result of Action
The inhibition of sEH and subsequent increase in EET levels result in anti-inflammatory and vasodilatory effects . This can potentially be beneficial in conditions such as hypertension and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroadamantan-1-yl)methanol typically involves the fluorination of adamantane derivatives. One common method is the reaction of adamantanone with a fluorinating agent such as Selectfluor, followed by reduction with a suitable reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for (3-Fluoroadamantan-1-yl)methanol are not well-documented in the literature. the general approach involves large-scale fluorination and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoroadamantan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of (3-Fluoroadamantan-1-yl)ketone.
Reduction: Formation of 3-fluoroadamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoroadamantan-1-yl)methanol
- (4-Fluoroadamantan-1-yl)methanol
- (3-Chloroadamantan-1-yl)methanol
Uniqueness
(3-Fluoroadamantan-1-yl)methanol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other fluorinated adamantane derivatives .
Propiedades
IUPAC Name |
(3-fluoro-1-adamantyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPHIJMDJLXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616514 | |
| Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106094-47-7 | |
| Record name | (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


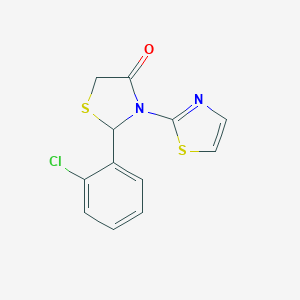

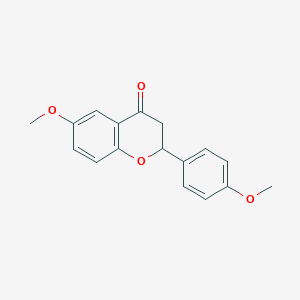
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
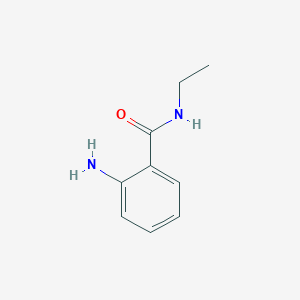
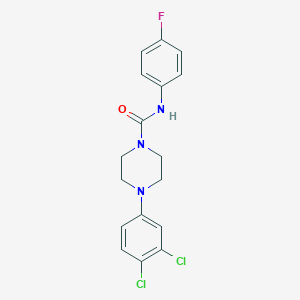



![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)

![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)

